

Confirming the Structure of Isolated Viniferol D using NMR Spectroscopy: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of **Viniferol D**, a resveratrol trimer isolated from Vitis vinifera. The guide includes detailed experimental protocols and comparative data with other known stilbenoid trimers, offering a valuable resource for researchers in natural product chemistry and drug development.

Structural Elucidation and Comparative NMR Data

Viniferol D is a complex stilbenoid possessing a bicyclo[5.3.0]decane ring system. Its structural confirmation relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, along with coupling constants, provide a unique fingerprint for the molecule, allowing for its unambiguous identification and differentiation from its isomers.

Below is a comparative summary of the ¹H and ¹³C NMR data for **Viniferol D** and two other structurally related resveratrol trimers, (+)-Ampelopsin C and (Z)-cis-Miyabenol C. All data for **Viniferol D** and Ampelopsin C were reported in acetone-d₆, while data for (Z)-cis-Miyabenol C was also recorded in acetone-d₆.

Table 1: 1 H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)



Position	Viniferol D (400 MHz, acetone-d₅)	(+)-Ampelopsin C (acetone-d ₆)	(Z)-cis-Miyabenol C (600 MHz, acetone- d ₆)
Ring A1			
2a, 6a	7.23 (d, J=8.8)	7.25 (d, J=8.5)	6.94 (d, 8.2)
3a, 5a	6.79 (d, J=8.8)	6.80 (d, J=8.5)	6.59 (d, 8.2)
7a	6.02 (d, J=2.9)	5.58 (d, J=12.0)	5.67 (d, 7.2)
8a	4.27 (d, J=2.9)	4.31 (d, J=12.0)	3.89 (d, 7.2)
Ring A2			
10a, 14a	6.25 (d, J=2.2)	6.25 (d, J=2.2)	5.62 (d, 2.1)
12a	6.41 (d, J=2.2)	6.42 (t, J=2.2)	5.98 (t, 2.1)
Ring B1			
2b, 6b	7.03 (d, J=8.8)	7.03 (d, J=8.5)	7.15 (d, 8.2)
3b, 5b	6.70 (d, J=8.8)	6.70 (d, J=8.5)	6.88 (d, 8.2)
7b	5.12 (br s)	5.11 (br s)	5.25 (d, 6.6)
8b	4.18 (d, J=11.7)	4.18 (d, J=11.7)	4.22 (d, 6.6)
Ring B2			
10b, 14b	6.30 (d, J=2.2)	6.30 (d, J=2.2)	-
12b	6.11 (t, J=2.2)	6.11 (t, J=2.2)	6.34 (d, 2.1)
Ring C1			
2c, 6c	6.81 (d, J=8.8)	6.81 (d, J=8.5)	7.02 (d, 8.2)
3c, 5c	6.57 (d, J=8.8)	6.57 (d, J=8.5)	6.67 (d, 8.2)
7c	4.30 (d, J=9.9)	4.30 (d, J=9.8)	6.18 (d, 12.1)
8c	2.87 (dd, J=11.7, 9.9)	2.87 (dd, J=11.7, 9.8)	5.49 (d, 12.1)
Ring C2			



10c, 14c	5.99 (s)	5.99 (s)	-
12c	-	-	6.22 (d, 2.1)

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)



Ring A1 1a 131.0 131.0 - 2a, 6a 129.2 129.2 128.6 3a, 5a 115.5 115.5 114.9 4a 157.9 157.9 157.2 7a 91.9 91.9 90.2 8a 56.5 56.5 53.0 Ring A2 9a 143.8 143.8 - 10a, 14a 107.0 107.0 108.7 11a 159.2 159.2 - 12a 102.1 102.1 101.6 13a 159.2 159.2 - Ring B1 1b 134.1 134.1 - 1b 134.1 134.1 - - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	Position	Viniferol D (acetone-d₅)	(+)-Ampelopsin C (acetone-d ₆)	(Z)-cis-Miyabenol C (151 MHz, acetone- d ₆)
2a, 6a 129.2 129.2 128.6 3a, 5a 115.5 115.5 114.9 4a 157.9 157.2 157.2 7a 91.9 91.9 90.2 8a 56.5 56.5 53.0 Ring A2 9a 143.8 143.8 - 10a, 14a 107.0 107.0 108.7 11a 159.2 159.2 - 12a 102.1 102.1 101.6 13a 159.2 159.2 - Ring B1 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	Ring A1			
3a, 5a 115.5 114.9 4a 157.9 157.9 157.2 7a 91.9 91.9 90.2 8a 56.5 56.5 53.0 Ring A2 9a 143.8 143.8 - 10a, 14a 107.0 107.0 108.7 11a 159.2 159.2 - 12a 102.1 101.6 - 13a 159.2 159.2 - Ring B1 - - - 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	1a	131.0	131.0	-
4a 157.9 157.2 7a 91.9 90.2 8a 56.5 56.5 53.0 Ring A2 9a 143.8 143.8 - 10a, 14a 107.0 107.0 108.7 11a 159.2 159.2 - 12a 102.1 102.1 101.6 13a 159.2 159.2 - Ring B1 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	2a, 6a	129.2	129.2	128.6
7a 91.9 91.9 90.2 8a 56.5 56.5 53.0 Ring A2 9a 143.8 143.8 - 10a, 14a 107.0 107.0 108.7 11a 159.2 159.2 - 12a 102.1 102.1 101.6 13a 159.2 159.2 - Ring B1 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	3a, 5a	115.5	115.5	114.9
8a 56.5 56.5 53.0 Ring A2 9a 143.8 143.8 - 10a, 14a 107.0 107.0 108.7 11a 159.2 159.2 - 12a 102.1 102.1 101.6 13a 159.2 159.2 - Ring B1 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	4a	157.9	157.9	157.2
Ring A2 9a 143.8 143.8 - 10a, 14a 107.0 107.0 108.7 11a 159.2 159.2 - 12a 102.1 102.1 101.6 13a 159.2 159.2 - Ring B1 1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	7a	91.9	91.9	90.2
9a 143.8 143.8 - 10a, 14a 107.0 107.0 108.7 11a 159.2 159.2 - 12a 102.1 102.1 101.6 13a 159.2 159.2 - Ring B1 - - - 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	8a	56.5	56.5	53.0
10a, 14a 107.0 108.7 11a 159.2 159.2 - 12a 102.1 102.1 101.6 13a 159.2 159.2 - Ring B1 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	Ring A2			
11a 159.2 159.2 - 12a 102.1 101.6 - 13a 159.2 159.2 - Ring B1 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	9a	143.8	143.8	-
12a 102.1 102.1 101.6 13a 159.2 159.2 - Ring B1 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	10a, 14a	107.0	107.0	108.7
13a 159.2 159.2 - Ring B1 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	11a	159.2	159.2	-
Ring B1 1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	12a	102.1	102.1	101.6
1b 134.1 134.1 - 2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	13a	159.2	159.2	-
2b, 6b 128.8 128.8 128.3 3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	Ring B1			
3b, 5b 115.2 115.2 116.0 4b 157.1 157.1 157.5 7b 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	1b	134.1	134.1	-
4b 157.1 157.1 157.5 7b 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	2b, 6b	128.8	128.8	128.3
7b 51.9 51.9 93.3 8b 49.9 49.9 54.2 Ring B2	3b, 5b	115.2	115.2	116.0
8b 49.9 49.9 54.2 Ring B2	4b	157.1	157.1	157.5
Ring B2	7b	51.9	51.9	93.3
	8b	49.9	49.9	54.2
9b 127.9 -	Ring B2			
	9b	127.9	127.9	-



10b, 14b	107.4	107.4	-
11b	158.9	158.9	-
12b	102.3	102.3	96.9
13b	158.9	158.9	-
Ring C1			
1c	131.8	131.8	-
2c, 6c	131.1	131.1	130.8
3c, 5c	114.8	114.8	115.5
4c	156.4	156.4	157.2
7c	47.9	47.9	130.8
8c	44.9	44.9	126.1
Ring C2			
9c	125.7	125.7	-
10c	106.6	106.6	-
11c	159.6	159.6	-
12c	102.5	102.5	96.8
13c	159.6	159.6	-
14c	106.6	106.6	108.1

Experimental Protocols Isolation of Viniferol D

Viniferol D is typically isolated from the stems of Vitis vinifera. A general workflow for its isolation is as follows:





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Isolation workflow for Viniferol D.

NMR Spectroscopy

High-resolution NMR spectra are acquired to elucidate the structure of the isolated compound.

Instrumentation:

- NMR Spectrometer: Bruker Avance (or equivalent) operating at a proton frequency of 400-600 MHz.
- Probe: 5 mm inverse detection probe.

Sample Preparation:

- Approximately 5-10 mg of isolated Viniferol D is dissolved in 0.5 mL of acetone-d₆.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Temperature: 300 K
- ¹H NMR:
 - Spectrometer Frequency: 400 or 600 MHz
 - Pulse Program: Standard single-pulse experiment (zg30)
 - Spectral Width: ~12-16 ppm
 - Number of Scans: 16-64
- 13C NMR:







• Spectrometer Frequency: 100 or 151 MHz

Pulse Program: Standard proton-decoupled experiment (zgpg30)

Spectral Width: ~200-220 ppm

Number of Scans: 1024-4096

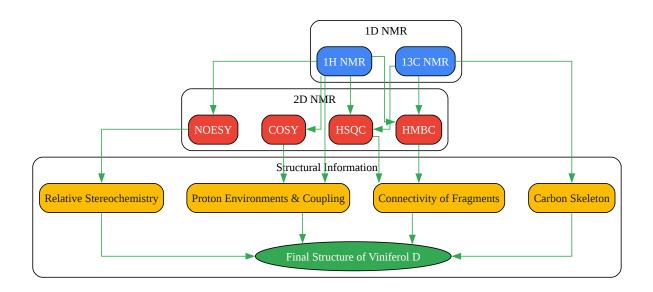
• 2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C nuclei, which is crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

The following diagram illustrates the logic of using different NMR experiments for the structural elucidation of **Viniferol D**.





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NMR-based structural elucidation workflow.

By comparing the acquired NMR data with the reported values for **Viniferol D** and its isomers, researchers can confidently confirm the structure of their isolated compound. The differences in chemical shifts and coupling constants, particularly in the aliphatic and methine regions, are critical for distinguishing between stereoisomers.

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